molecular formula C22H19NO7S B2546180 N-(2,4-dimethoxyphenyl)-N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-2-oxo-2H-chromene-3-carboxamide CAS No. 863443-85-0

N-(2,4-dimethoxyphenyl)-N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-2-oxo-2H-chromene-3-carboxamide

Cat. No.: B2546180
CAS No.: 863443-85-0
M. Wt: 441.45
InChI Key: OZAQMVFQPWVJGA-UHFFFAOYSA-N
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Description

N-(2,4-dimethoxyphenyl)-N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-2-oxo-2H-chromene-3-carboxamide is a complex organic compound characterized by its unique structure and potential applications in various scientific fields. This compound features a chromene core, which is a type of benzopyran, and is substituted with a 2,4-dimethoxyphenyl group and a 1,1-dioxido-2,3-dihydrothiophen-3-yl group.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the preparation of the chromene core. One common approach is the cyclization of a suitable precursor, such as a coumarin derivative, under acidic conditions. The 2,4-dimethoxyphenyl group can be introduced through a nucleophilic aromatic substitution reaction, while the 1,1-dioxido-2,3-dihydrothiophen-3-yl group can be added via a thiol-ene reaction.

Industrial Production Methods: In an industrial setting, the synthesis of this compound would likely involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) can be used.

  • Substitution: Nucleophilic substitution reactions can be performed using strong nucleophiles like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products Formed:

  • Oxidation: Formation of carboxylic acids or ketones.

  • Reduction: Formation of alcohols or amines.

  • Substitution: Introduction of various functional groups, leading to derivatives with different biological activities.

Scientific Research Applications

This compound has shown potential in various scientific research applications, including:

  • Chemistry: Used as a building block for the synthesis of more complex molecules.

  • Biology: Studied for its biological activity, including potential antimicrobial and anticancer properties.

  • Medicine: Investigated for its therapeutic potential in treating various diseases.

  • Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which this compound exerts its effects involves interactions with specific molecular targets and pathways. For example, it may bind to enzymes or receptors, leading to the modulation of biological processes. The exact mechanism would depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

  • Coumarin derivatives: Similar chromene structures with various substituents.

  • Thiophene derivatives: Compounds containing the thiophene ring with different functional groups.

  • Phenol derivatives: Compounds with phenolic groups and various substituents.

Uniqueness: N-(2,4-dimethoxyphenyl)-N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-2-oxo-2H-chromene-3-carboxamide stands out due to its specific combination of chromene, dimethoxyphenyl, and dioxidothiophene groups, which may confer unique biological and chemical properties compared to other similar compounds.

Properties

IUPAC Name

N-(2,4-dimethoxyphenyl)-N-(1,1-dioxo-2,3-dihydrothiophen-3-yl)-2-oxochromene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19NO7S/c1-28-16-7-8-18(20(12-16)29-2)23(15-9-10-31(26,27)13-15)21(24)17-11-14-5-3-4-6-19(14)30-22(17)25/h3-12,15H,13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OZAQMVFQPWVJGA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)N(C2CS(=O)(=O)C=C2)C(=O)C3=CC4=CC=CC=C4OC3=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19NO7S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

441.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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